molecular formula C11H11N3 B7847801 Di(pyridin-3-yl)methanamine

Di(pyridin-3-yl)methanamine

Cat. No.: B7847801
M. Wt: 185.22 g/mol
InChI Key: FQTRJVLWUYXOIN-UHFFFAOYSA-N
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Description

Di(pyridin-3-yl)methanamine is an organic compound characterized by the presence of two pyridine rings attached to a central amine group. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(pyridin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with an amine source under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3-chloropyridine and an amine source (e.g., ammonia or a primary amine).

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used.

    Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80-120°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Di(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often carried out under controlled temperatures and in the presence of catalysts.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Di(pyridin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.

    Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents, making them valuable in drug discovery and development.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.

Mechanism of Action

The mechanism of action of Di(pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Di(pyridin-3-yl)methanamine can be compared to other similar compounds, such as:

    Pyridin-2-ylmethylamine: Similar structure but with the pyridine ring attached at the 2-position.

    Pyridin-4-ylmethylamine: Similar structure but with the pyridine ring attached at the 4-position.

    Dipyridin-2-ylmethylamine: Contains two pyridine rings attached at the 2-position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it a versatile building block in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

dipyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-11(9-3-1-5-13-7-9)10-4-2-6-14-8-10/h1-8,11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTRJVLWUYXOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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